Cas no 935657-73-1 (2-bromo-4-fluorobenzohydrazide)
2-bromo-4-fluorobenzohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-fluorobenzohydrazide
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- MDL: MFCD09727562
- Inchi: 1S/C7H6BrFN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12)
- InChI Key: HIUHLJRBJBYPGV-UHFFFAOYSA-N
- SMILES: C(NN)(=O)C1=CC=C(F)C=C1Br
2-bromo-4-fluorobenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B804540-5mg |
2-Bromo-4-fluorobenzohydrazide |
935657-73-1 | 5mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B804540-10mg |
2-Bromo-4-fluorobenzohydrazide |
935657-73-1 | 10mg |
$ 65.00 | 2022-04-02 | ||
| TRC | B804540-50mg |
2-Bromo-4-fluorobenzohydrazide |
935657-73-1 | 50mg |
$ 95.00 | 2022-04-02 | ||
| abcr | AB497697-1 g |
2-Bromo-4-fluorobenzohydrazide |
935657-73-1 | 1g |
€184.40 | 2023-05-18 | ||
| Apollo Scientific | PC300980-1g |
2-Bromo-4-fluorobenzohydrazide |
935657-73-1 | 1g |
£104.00 | 2025-02-21 | ||
| Enamine | EN300-49522-0.05g |
2-bromo-4-fluorobenzohydrazide |
935657-73-1 | 95% | 0.05g |
$36.0 | 2023-02-10 | |
| Enamine | EN300-49522-0.1g |
2-bromo-4-fluorobenzohydrazide |
935657-73-1 | 95% | 0.1g |
$54.0 | 2023-02-10 | |
| Enamine | EN300-49522-0.25g |
2-bromo-4-fluorobenzohydrazide |
935657-73-1 | 95% | 0.25g |
$77.0 | 2023-02-10 | |
| Enamine | EN300-49522-0.5g |
2-bromo-4-fluorobenzohydrazide |
935657-73-1 | 95% | 0.5g |
$121.0 | 2023-02-10 | |
| Enamine | EN300-49522-1.0g |
2-bromo-4-fluorobenzohydrazide |
935657-73-1 | 95% | 1.0g |
$154.0 | 2023-02-10 |
2-bromo-4-fluorobenzohydrazide Suppliers
2-bromo-4-fluorobenzohydrazide Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-bromo-4-fluorobenzohydrazide
Recent Advances in the Application of 2-Bromo-4-fluorobenzohydrazide (CAS: 935657-73-1) in Chemical Biology and Pharmaceutical Research
The compound 2-bromo-4-fluorobenzohydrazide (CAS: 935657-73-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This hydrazide derivative, characterized by its bromo and fluoro substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug design.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 2-bromo-4-fluorobenzohydrazide in the synthesis of potent kinase inhibitors. The compound's unique electronic properties, conferred by the halogen substituents, were found to enhance binding affinity to target proteins, thereby improving the efficacy of the resulting inhibitors. The study highlighted the compound's role in the development of selective inhibitors for tyrosine kinases, which are implicated in various cancers.
Another notable application of 2-bromo-4-fluorobenzohydrazide was reported in a recent ACS Chemical Biology paper, where it was used as a key intermediate in the synthesis of fluorescent probes for imaging cellular processes. The bromo and fluoro groups were instrumental in tuning the photophysical properties of the probes, enabling high-resolution imaging of intracellular targets. This advancement opens new avenues for studying dynamic biological processes in real-time, with potential implications for diagnostics and therapeutic monitoring.
Recent pharmacological evaluations have also shed light on the compound's intrinsic bioactivity. A study in Bioorganic & Medicinal Chemistry Letters revealed that 2-bromo-4-fluorobenzohydrazide exhibits moderate antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism supported by molecular docking studies.
From a synthetic chemistry perspective, advancements in the scalable production of 2-bromo-4-fluorobenzohydrazide have been reported in Organic Process Research & Development. The new synthetic routes emphasize green chemistry principles, employing catalytic methods that reduce waste and improve yield. These developments are crucial for meeting the growing demand for this intermediate in pharmaceutical manufacturing.
Looking forward, the unique structural features of 2-bromo-4-fluorobenzohydrazide continue to inspire innovative applications in drug discovery. Current research efforts are exploring its use in PROTAC (Proteolysis Targeting Chimera) technology and covalent inhibitor design, where its reactive handles could enable novel modes of target engagement. As these investigations progress, 2-bromo-4-fluorobenzohydrazide is poised to remain a valuable tool in the medicinal chemist's arsenal for years to come.
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